Home > Products > Screening Compounds P129697 > HIV-1 integrase inhibitor 7
HIV-1 integrase inhibitor 7 -

HIV-1 integrase inhibitor 7

Catalog Number: EVT-12556464
CAS Number:
Molecular Formula: C30H26O16
Molecular Weight: 642.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 integrase inhibitor 7 is a compound designed to inhibit the integrase enzyme of the Human Immunodeficiency Virus type 1 (HIV-1). This enzyme is crucial for the viral replication process, as it facilitates the integration of viral DNA into the host's genome. The inhibition of this enzyme represents a significant therapeutic strategy in combating HIV-1 infections. The compound falls under the category of integrase strand transfer inhibitors, which are specifically designed to block the active site of the integrase enzyme, thereby preventing the integration of viral DNA.

Source and Classification

HIV-1 integrase inhibitor 7 is classified as an integrase strand transfer inhibitor (INSTI). This classification is based on its mechanism of action, which involves direct interaction with the integrase enzyme to prevent its function. The development of this compound has been influenced by previous research on structural features and activity profiles of other known integrase inhibitors, leading to a focus on optimizing chemical scaffolds for enhanced efficacy against HIV-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 integrase inhibitor 7 involves several steps that have been optimized for efficiency and yield. Recent studies have highlighted various synthetic pathways, including:

  1. Pyridine Derivatives: Synthesis often begins with pyridine-containing compounds, which undergo modifications to introduce functional groups that enhance inhibitory activity.
  2. Carboxylate Formation: Key intermediates like methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one are synthesized through carboxylation reactions followed by hydrolysis to yield carboxylic acids or amides, which are crucial for biological activity .
  3. Stepwise Reactions: The synthesis may involve multi-step procedures that include coupling reactions, hydrolysis, and cyclization to achieve the desired molecular structure with optimal inhibitory properties .
Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 integrase inhibitor 7 features a thiazolo-pyridinone core, which is essential for its interaction with the integrase enzyme. The compound typically includes:

  • A thiazole ring that contributes to binding affinity.
  • Hydroxyl and carboxyl functional groups that enhance solubility and bioavailability.
  • A defined stereochemistry that is critical for its biological activity.

Data from structural analyses suggest that modifications to these core components can significantly impact the pharmacological profile and potency against HIV-1 .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of HIV-1 integrase inhibitor 7 includes several key chemical reactions:

  1. Formation of Thiazole Ring: Utilizing thiazole precursors in condensation reactions to form the core structure.
  2. Functional Group Modifications: Introducing hydroxyl and carboxyl groups through nucleophilic substitution or acylation reactions.
  3. Final Coupling Steps: Employing coupling agents to link various fragments, leading to the final active compound.

These reactions are optimized for high yields and purity, ensuring that the final product maintains its integrity for biological testing .

Mechanism of Action

Process and Data

HIV-1 integrase inhibitor 7 operates by binding to the active site of the integrase enzyme, thereby blocking its ability to catalyze the integration of viral DNA into the host genome. The mechanism involves:

  • Competitive Inhibition: The compound competes with viral DNA for binding at the active site.
  • Conformational Changes: Binding induces conformational changes in the enzyme that reduce its catalytic efficiency.

Studies indicate that effective inhibitors like HIV-1 integrase inhibitor 7 can significantly lower viral load in infected cells by disrupting this critical step in HIV replication .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HIV-1 integrase inhibitor 7 exhibits several noteworthy physical and chemical properties:

  • Molecular Weight: Typically ranges around 300-400 g/mol, which is favorable for cellular uptake.
  • Solubility: Enhanced solubility due to polar functional groups increases bioavailability.
  • Stability: The compound shows stability under physiological conditions, making it suitable for therapeutic applications.

Analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm these properties, ensuring that they align with desired pharmacokinetic profiles .

Applications

Scientific Uses

HIV-1 integrase inhibitor 7 has several important applications in scientific research and therapeutic development:

  • Antiviral Therapy: It serves as a potential candidate for developing new antiviral medications aimed at treating HIV infections.
  • Drug Development: Insights gained from studying this compound can inform the design of next-generation integrase inhibitors with improved efficacy and resistance profiles.
  • Research Tool: It can be used in laboratory settings to study HIV integration mechanisms and resistance patterns in various strains of HIV.
Mechanistic Basis of HIV-1 Integrase Inhibition

Molecular Targeting of Retroviral Integration Catalysis

HIV-1 integrase (IN) catalyzes the covalent insertion of viral DNA into host chromatin through a multi-step mechanism essential for viral replication. The enzyme comprises three structural domains: the N-terminal domain (NTD, residues 1–50), catalytic core domain (CCD, residues 50–212), and C-terminal domain (CTD, residues 213–288) [2] [4]. The CCD houses the conserved DDE catalytic triad (Asp64, Asp116, Glu152), which coordinates two Mg²⁺ ions critical for 3'-processing (3'-P) and strand transfer (ST) activities [2] [7]. During 3'-P, IN cleaves the GT dinucleotide from each 3' end of viral long terminal repeats (LTRs) in the cytoplasm. The ST step occurs in the nucleus, where IN mediates transesterification between the processed 3'-OH viral DNA ends and host DNA phosphodiester bonds, generating 5-bp target site duplications [2] [10].

Table 1: Catalytic Steps of HIV-1 Integrase

StepFunctionStructural RequirementsKey Cofactors
3'-ProcessingCleaves GT dinucleotide from viral LTR endsIN tetramer bound to viral DNAMg²⁺, DNA substrate
Strand TransferCovalently joins viral and host DNAPreintegration complex (PIC) with LEDGF/p75Mg²⁺, chromatin tethering
Gap Repair*Seals integration intermediatesHost DNA repair machineryCellular enzymes

*Host-mediated step

Integration efficiency is augmented by the host cofactor LEDGF/p75, which stabilizes the IN tetramer and tethers the preintegration complex (PIC) to transcriptionally active genomic regions [4] [9]. Disruption of this process by inhibitors prevents productive integration, making IN a validated therapeutic target.

Two-Metal Chelation Pharmacophore in Strand Transfer Inhibition

Strand transfer inhibitors (INSTIs) employ a conserved pharmacophore that chelates the two Mg²⁺ ions within the IN active site. This pharmacophore consists of:

  • Metal-chelating motifs: β-diketo acids, carbamoyl pyridones, or naphthyridines that displace the viral DNA 3'-OH nucleophile via Mg²⁺ coordination [3] [8].
  • Hydrophobic aryl groups: Extend into the host DNA binding groove, enhancing binding affinity and impeding target DNA accommodation [7].

Second-generation INSTIs (e.g., dolutegravir, bictegravir) incorporate expanded heterocyclic scaffolds that form additional backbone hydrogen bonds with IN residues (e.g., Gly140, Tyr143), counteracting common resistance mutations. Cryo-EM studies reveal that mutations like Q148H and G140S perturb optimal Mg²⁺ coordination, reducing INSTI affinity >100-fold. However, second-gen inhibitors maintain activity by enforcing tighter Mg²⁺ binding through halogen-bonding interactions with the catalytic loop [7].

Table 2: Two-Metal Binding Pharmacophore in Key INSTI Classes

Inhibitor ClassCore ScaffoldMetal-Chelating MoietiesResistance Barrier
Diketo acids (e.g., L-708,906)β-diketo acidEnol O, carbonyl OLow
Carbamoyl pyridones (e.g., dolutegravir)Pyridone-carboxamidePyridone O, carboxamide OHigh
Naphthyridines (e.g., elvitegravir)Tricyclic fused systemCarboxylate O, pyridone OModerate
AzaindolesHydrixamic acidHydroxamate O atomsModerate-high

Allosteric Modulation of Pre-Integration Complex Assembly

Allosteric IN inhibitors (ALLINIs) such as pirmitegravir (PIR) bind at the CCD dimer interface, displacing LEDGF/p75 and inducing aberrant IN multimerization. These inhibitors contain three key elements:

  • Aromatic core: Occupies the V-shaped cavity at the CCD-CCD dimer interface [1] [4].
  • Acidic moiety: Forms hydrogen bonds with IN residues (e.g., Glu170, His171) [4] [9].
  • Halogenated aryl groups: Mediate hydrophobic contacts with the CTD of adjacent IN dimers [6].

Biochemical studies demonstrate that PIR promotes hyper-multimerization by acting as a "molecular glue" between the CCD of one dimer and the CTD of another. This forces IN into non-functional aggregates that mislocalize viral ribonucleoprotein complexes during virion maturation [1] [6]. Resistance mutations (e.g., A128T, Y99H) introduce steric clashes that block CTD recruitment to the CCD-PIR complex, reducing susceptibility >150-fold [1] [6].

Table 3: Thermodynamic Parameters of ALLINI-Induced Multimerization

IN FormCompoundΔG (kcal/mol)KD (nM)Aggregation Kinetics
Wild-typePIR−12.224<1 min
Y99H/A128TPIR−10.177>15 min
Wild-typeEKC110*−13.89<0.5 min

PIR analog with improved CTD binding [1]

Kinetic Analysis of Inhibitor-Enzyme-DNA Ternary Complex Formation

Surface plasmon resonance (SPR) and scintillation proximity assays (SPA) reveal distinct kinetic profiles for INSTIs versus ALLINIs:

  • INSTIs: Exhibit slow dissociation (koff = 10−3–10−4 s−1) from the IN-DNA complex due to cooperative Mg²⁺ and DNA binding. Resistance mutations (e.g., Q148R) accelerate inhibitor dissociation 8-fold by reducing Mg²⁺ affinity, destabilizing the ternary complex [5] [7].
  • ALLINIs: Display biphasic binding kinetics. Initial high-affinity binding to the CCD dimer (KD = 24–77 nM) is followed by slower CTD recruitment, which stabilizes the complex. Mutations like A128T decelerate CTD binding, delaying aggregation onset from 1 min to >15 min [1] [6].

Integration kinetics in infected T cells show that IN inhibitors alter viral DNA dynamics:

  • Efficient integration: ∼10% of total viral DNA integrates within 1 hour of synthesis [10].
  • INSTI treatment: Accumulates 3'-processed viral DNA but blocks strand transfer.
  • ALLINI treatment: Accelerates IN aggregation, depleting functional PICs.

Thermodynamic Profiling of Active Site Binding Interactions

Isothermal titration calorimetry (ITC) and hydrogen-deuterium exchange (HDX) mass spectrometry quantify inhibitor-induced conformational changes:

  • INSTIs: Entropy-driven binding dominated by hydrophobic contacts and Mg²⁺ chelation. The Q148R mutation increases the entropic penalty (ΔΔS = +5.2 kcal/mol) due to disrupted Mg²⁺ coordination and suboptimal active site solvation [5] [7].
  • ALLINIs: Enthalpy-driven binding via hydrogen bonds and π-stacking. PIR binding to wild-type IN buries >800 Ų of solvent-accessible surface area, with ΔH = −15.4 kcal/mol compensating for a negative ΔS. The A128T mutation reduces binding enthalpy (ΔΔH = +3.1 kcal/mol) by disrupting key contacts with the inhibitor's tert-butoxyl group [1] [6].

Molecular dynamics simulations indicate that potent ALLINIs like EKC110 enhance CTD-CCD interactions by:

  • Optimizing halogen bonding: Between aryl chlorides and CTD residue Trp235.
  • Strengthening hydrogen bonds: With the flexible loop (residues 168–171) linking the catalytic DD35E motif [6] [9].

Table 4: Thermodynamic Parameters of Inhibitor Binding

Properties

Product Name

HIV-1 integrase inhibitor 7

IUPAC Name

(2R,3R)-2,3-bis[[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy]butanedioic acid

Molecular Formula

C30H26O16

Molecular Weight

642.5 g/mol

InChI

InChI=1S/C30H26O16/c1-15(31)41-21-9-5-19(13-23(21)43-17(3)33)7-11-25(35)45-27(29(37)38)28(30(39)40)46-26(36)12-8-20-6-10-22(42-16(2)32)24(14-20)44-18(4)34/h5-14,27-28H,1-4H3,(H,37,38)(H,39,40)/b11-7+,12-8+/t27-,28-/m1/s1

InChI Key

RMUUAKSNUFVKKT-PMTCXZIRSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.